Welcome to the BenchChem Online Store!
molecular formula C12H14O B1583675 5,8-dimethyl-1-tetralone CAS No. 5037-63-8

5,8-dimethyl-1-tetralone

Cat. No. B1583675
M. Wt: 174.24 g/mol
InChI Key: ZSMGKPHICFZGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07115782B2

Procedure details

Using the same reactor as in Example 1, 3.20 g of the 10 wt % HSiW/SiO2 catalyst (0.097 mmol-HSiW) as the catalyst produced in Example 1, 100 ml of p-xylene (799 mmol) and 1 ml of γ-butyrolactone (14.8 mmol) were reacted at 196° C. for 3 hours to obtain 5,8-dimethyltetralone (yield based on γ-butyrolactone: 30.4%). After removing the supernatant by filtration, 100 ml of p-xylene (799 mmol) and 1 ml of γ-butyrolactone (14.8 mmol) as raw materials were charged again and then reacted at 196° C. for 3 hours. As a result, 5,8-dimethyltetralone (yield based on γ-butyrolactone: 23.2%) was obtained. The catalyst could be reused.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
30.4%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[C:9]1(=O)[O:13][CH2:12][CH2:11][CH2:10]1>CC1C=CC(C)=CC=1>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]2[C:3]=1[CH2:9][CH2:10][CH2:11][C:12]2=[O:13]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C1(CCCO1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC=1C=CC(=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted at 196° C. for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
CC1=C2CCCC(C2=C(C=C1)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.